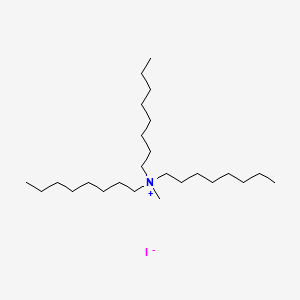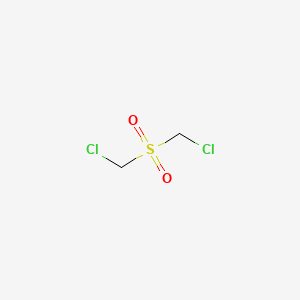
Bis(4-nitrophenyl) phenylphosphat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bis(4-nitrophenyl) phenyl phosphate-related compounds often involves reactions with nitrophenol derivatives. For example, bis(4-aminophenyl) phenyl phosphate was synthesized through a two-step process starting from p-nitrophenol and phenyldichloro phosphate, highlighting the versatility and reactivity of phosphorus-containing compounds in creating structurally complex phosphonates (Wang Ru-min, 2007).
Molecular Structure Analysis
The molecular structure of bis(4-nitrophenyl) phenyl phosphate and related compounds has been analyzed through various techniques, including X-ray diffraction and density-functional theory (DFT) calculations. These analyses reveal detailed insights into the bond lengths, electron-density distribution, and overall molecular geometry, contributing to a better understanding of their chemical behavior (P. Starynowicz & T. Lis, 2014).
Chemical Reactions and Properties
The reactivity of bis(4-nitrophenyl) phenyl phosphate with various enzymes and chemical agents has been extensively studied, demonstrating its potential as a spectrophotometric titrant for serine hydrolases and its interaction with liver carboxylesterases. These studies highlight the compound's utility in biochemistry and pharmacology for enzyme inhibition and analysis (S. Hamilton et al., 1975).
Wissenschaftliche Forschungsanwendungen
Bestimmung der Enzymaktivität
BNPP wird als Substrat zur Messung der Aktivität von Phosphodiesterasen verwendet, insbesondere in Sumpfpflanzen. Diese Anwendung ist entscheidend für das Verständnis der Rolle dieser Enzyme im Metabolismus und der Regulation von Nukleotiden in Pflanzen .
DNA-Bindungsstudien
Forschungsergebnisse zeigen, dass BNPP zur Untersuchung der DNA-Bindungsfähigkeit verschiedener Metallkomplexe eingesetzt wird. Dies ist bedeutsam für die Entwicklung neuer Medikamente und das Verständnis der Interaktion zwischen Metallkomplexen und genetischem Material .
Spaltung der Phosphatesterbindung
BNPP dient als Modellsubstrat zur Untersuchung des Mechanismus der Spaltung der Phosphatesterbindung. Dies wird insbesondere bei der Verwendung von Oxamido-verbrückten zweikernigen Kupfer(II)-Komplexen als Katalysatoren beobachtet, was Auswirkungen auf das Verständnis biochemischer Prozesse und die Entwicklung synthetischer Enzyme hat .
Phosphatase-Nachahmung
Im Bereich der supramolekularen Chemie wird BNPP zur Nachahmung der katalytischen Aktivität von Phosphatasen verwendet. Dies unterstützt die Entwicklung künstlicher Verbindungen, die ähnliche Funktionen wie natürliche Enzyme ausführen können, was für therapeutische und industrielle Anwendungen von Vorteil ist .
Umweltüberwachung
BNPP kann in der Umweltwissenschaft zur Überwachung der Aktivität von Phosphodiesterasen als Indikatoren für die Gesundheit von Böden und die Funktion von Feuchtgebieten eingesetzt werden. Dies trägt zur Bewertung der Auswirkungen von Schadstoffen und der allgemeinen Gesundheit dieser Ökosysteme bei .
Materialwissenschaften
Die Reaktivität von BNPP mit verschiedenen Verbindungen wird in den Materialwissenschaften zur Entwicklung von neuen Materialien mit spezifischen Eigenschaften wie verbesserter Haltbarkeit oder Reaktivität untersucht, die in einer Vielzahl industrieller Anwendungen eingesetzt werden können .
Analytische Chemie
In der analytischen Chemie wird BNPP zur Entwicklung von Assays zur Detektion des Vorhandenseins und der Aktivität von Enzymen eingesetzt, die Phosphatesterbindungen spalten. Dies findet Anwendungen in der Diagnostik und in Forschungslaboren .
Arzneimittelentwicklung
Die Untersuchung der Interaktionen von BNPP mit verschiedenen biologischen Molekülen trägt zum Bereich der Arzneimittelentwicklung bei. Das Verständnis dieser Interaktionen kann zur Entwicklung neuer Medikamente führen, die gezielt auf bestimmte Enzyme oder Stoffwechselwege im Körper wirken .
Wirkmechanismus
Target of Action
Bis(4-nitrophenyl) phenyl phosphate (BNPP) primarily targets phosphodiesterases , particularly those found in the roots of wetland plants . Phosphodiesterases are enzymes that break down phosphodiester bonds, which are central to many biological processes, including DNA replication and repair, and cell signaling.
Mode of Action
BNPP interacts with its targets by serving as a substrate for phosphodiesterases . It undergoes hydrolytic cleavage facilitated by these enzymes. This cleavage can also be catalyzed by oxamido-bridged dinuclear copper (II) complexes .
Biochemical Pathways
The hydrolysis of BNPP affects the phosphodiesterase pathway . The cleavage of BNPP results in the production of 4-nitrophenol and phosphate ions , which can further participate in various biochemical reactions .
Pharmacokinetics
It is known that bnpp issparingly soluble in water but can dissolve in organic solvents such as ether, methanol, and ethanol . This suggests that its bioavailability may be influenced by the presence of these solvents. The compound has a melting point of 172-175°C and a boiling point of 545.7±60.0°C .
Result of Action
The hydrolysis of BNPP leads to the release of 4-nitrophenol and phosphate ions. This reaction is used to measure the activity of phosphodiesterases . In addition, BNPP has been shown to be an effective catalyst for the ring-opening polymerization (ROP) of β-butyrolactone (β-BL), leading to the formation of end-functionalized and diblock polyesters .
Action Environment
The action of BNPP is influenced by environmental factors such as pH and the presence of metal ions . For instance, the rate of BNPP hydrolysis increases with increasing pH . Additionally, the presence of certain metal ions can enhance the catalytic activity of BNPP . It should also be noted that BNPP is a toxic substance and should be handled with care .
Safety and Hazards
Zukünftige Richtungen
Bis(4-nitrophenyl) phosphate has been used in various studies and experiments. It has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants . It has also been used to study the mechanism of cleavage of BNPP using oxamido-bridged dinuclear copper (II) complexes as catalysts . These studies suggest potential future directions for the use of Bis(4-nitrophenyl) phenyl phosphate in scientific research.
Eigenschaften
IUPAC Name |
bis(4-nitrophenyl) phenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N2O8P/c21-19(22)14-6-10-17(11-7-14)27-29(25,26-16-4-2-1-3-5-16)28-18-12-8-15(9-13-18)20(23)24/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHBAYXOERKFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959648 | |
| Record name | Bis(4-nitrophenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38873-96-0 | |
| Record name | 4-Nitrophenyl phenylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-nitrophenyl) phenyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(-)-2-(3-Furylmethyl)-2'-hydroxy-5,9-alpha-dimethyl-6,7-benzomorphan-methansulfonat [German]](/img/structure/B1230485.png)
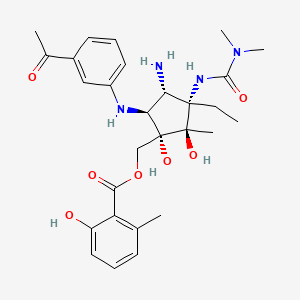
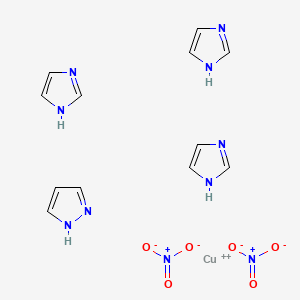
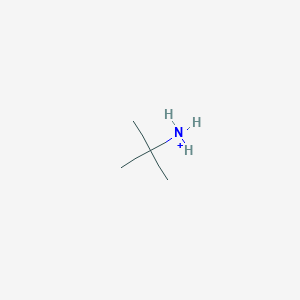
![L-Asparagine, N2-[(2,4-dihydroxyphenyl)acetyl]-](/img/structure/B1230492.png)
![3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1230493.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B1230496.png)
![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine](/img/structure/B1230497.png)
![1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B1230500.png)

